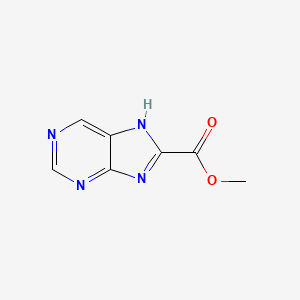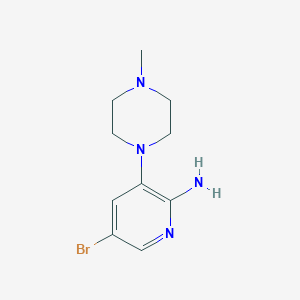
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15BrN4. It is a derivative of pyridine and piperazine, featuring a bromine atom at the 5-position of the pyridine ring and a 4-methylpiperazin-1-yl group at the 3-position. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Piperazine Substitution: The brominated intermediate is then reacted with 4-methylpiperazine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring or the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the bromine atom is replaced by a new carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the piperazine or pyridine rings.
Coupling Reactions: Formation of biaryl or other coupled products.
Applications De Recherche Scientifique
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: Employed in the study of biological pathways and mechanisms, often as a ligand or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials and chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine ring can enhance its binding affinity and specificity, while the bromine atom can facilitate interactions with target molecules through halogen bonding or other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-(piperazin-1-yl)pyridine: Similar structure but without the methyl group on the piperazine ring.
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine: Similar structure but without the methyl group on the piperazine ring.
Uniqueness
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine is unique due to the presence of both the bromine atom and the 4-methylpiperazin-1-yl group. This combination can enhance its chemical reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15BrN4 |
|---|---|
Poids moléculaire |
271.16 g/mol |
Nom IUPAC |
5-bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4/c1-14-2-4-15(5-3-14)9-6-8(11)7-13-10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
Clé InChI |
CZYZBTPFDNFXEJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(N=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


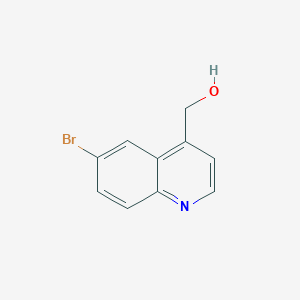
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
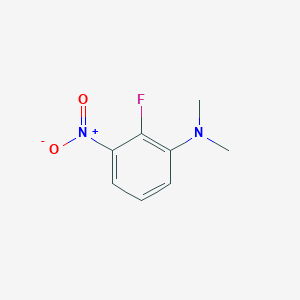
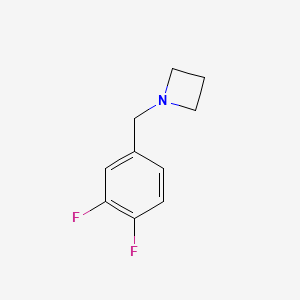
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
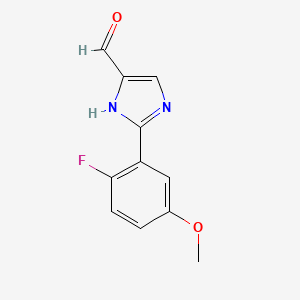

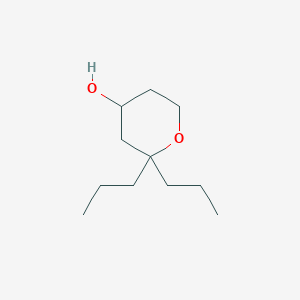
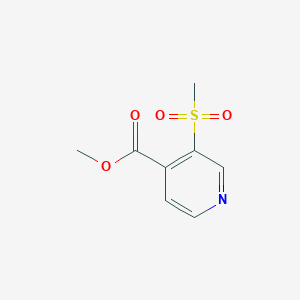
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
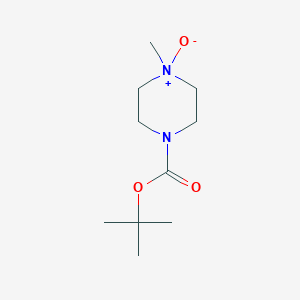
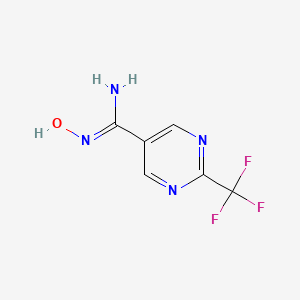
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
